Sodium bromoacetate
Description
Historical Context and Evolution of α-Haloacetate Chemistry in Organic Synthesis
The chemistry of α-halogenated carbonyl compounds, including α-haloacetates, has long been a cornerstone of organic synthesis. nih.gov The reactivity of these compounds is largely attributed to the inductive effect of the carbonyl group, which polarizes the carbon-halogen bond and makes the α-carbon susceptible to nucleophilic attack. nih.gov This inherent reactivity has made α-haloacetates valuable precursors for a wide range of chemical transformations. nih.govrsc.org
Historically, the synthesis and reactions of α-haloketones and their derivatives have been documented in comprehensive chemical literature. nih.gov Early research focused on understanding the fundamental reactivity of these compounds towards various nucleophiles. nih.gov Over time, the scope of α-haloacetate chemistry has expanded significantly, driven by the need for more efficient and selective synthetic methods.
A key area of evolution has been the development of stereoselective reactions. Recognizing the importance of chirality in pharmaceuticals and other bioactive molecules, chemists have devised methods for the asymmetric synthesis of various heterocyclic compounds using α-bromoacid derivatives. rsc.org These strategies often involve the use of chiral auxiliaries to control the stereochemical outcome of reactions. rsc.org
The evolution of α-haloacetate chemistry is also intertwined with the development of new catalytic systems. For instance, titanium-mediated olefination reactions of α-haloacetates have provided a highly stereoselective and general approach to (Z)-α-haloacrylates. rsc.org Furthermore, palladium-catalyzed cross-coupling reactions have emerged as a powerful tool for forming carbon-carbon bonds using α-haloacetate derivatives. galchimia.comacs.orgnih.gov
The study of dehalogenase enzymes has provided insights into the biological degradation of haloalkanoic acids and has inspired the development of new biocatalytic approaches. muni.czuni-greifswald.deresearchgate.netajol.info These enzymes, which can remove halides from organic haloacids, have potential applications in bioremediation. ajol.info The α/β-hydrolase fold enzyme superfamily, to which many dehalogenases belong, is a well-studied example of divergent enzyme evolution, where a common ancestral enzyme with promiscuous activities has evolved into specialized enzymes. muni.czuni-greifswald.de
Contemporary Significance of Sodium Bromoacetate (B1195939) in Advanced Chemical Research
Sodium bromoacetate (C₂H₂BrNaO₂) is a white, crystalline, water-soluble solid that serves as a versatile and important reagent in modern organic synthesis. chembk.comfishersci.calookchem.com Its bifunctional nature, containing both a carboxylate group and a bromine atom, allows for a wide range of chemical transformations, making it a valuable building block in the synthesis of pharmaceuticals, agrochemicals, and dyes. fishersci.carheniumshop.co.ilchemicalbook.com
In contemporary research, this compound and its ester derivatives are frequently employed in the synthesis of complex molecules and novel chemical entities. It is a key intermediate and raw material in various synthetic pathways. fishersci.calookchem.comrheniumshop.co.ilchemicalbook.com
Key Research Applications:
Synthesis of Bioactive Molecules and Heterocycles: this compound is instrumental in the synthesis of a diverse array of bioactive compounds and heterocyclic structures. rsc.orgmdpi.comajol.infomdpi.comrsc.orgrsc.org For instance, it has been used in the synthesis of steroid-alkaloid bioconjugates with potential biological activity. mdpi.comresearchgate.net Ethyl bromoacetate, a related compound, is used in the alkylation of amines to produce intermediates for more complex molecules. ajol.infomdpi.com The versatility of α-bromoacid derivatives extends to the asymmetric synthesis of various six- and five-membered heterocyclic scaffolds through reactions with different nucleophiles. rsc.org
Cross-Coupling Reactions: Ethyl bromoacetate has been utilized in palladium-catalyzed cross-coupling reactions with boronic acids to form phenylacetic acids, demonstrating the utility of bromoacetates in forming carbon-carbon bonds. galchimia.com These reactions are fundamental in creating the backbones of many organic molecules.
Enzyme Studies: this compound has been used to study enzyme mechanisms, such as the alkylation of histidine residues in carbonic anhydrase, leading to its inactivation. This application is crucial for understanding enzyme function and designing specific inhibitors.
Coordination Chemistry: The bromoacetate anion is a versatile ligand in coordination chemistry, capable of forming various coordination polymers with unique structural and electronic properties. mdpi.com Its ability to transform into other species under specific reaction conditions allows for the synthesis of novel coordination compounds. mdpi.com
Aldol (B89426) and Related Reactions: Super silyl (B83357) bromoacetate has been utilized in aldol reactions to produce β-hydroxy-α-bromoacetates with high diastereoselectivity, showcasing its utility in stereocontrolled synthesis. nih.govacs.org
The following table provides a summary of the key properties of this compound:
| Property | Value |
| Chemical Formula | C₂H₂BrNaO₂ chembk.com |
| Molecular Weight | 160.93 g/mol rheniumshop.co.il |
| Appearance | White crystalline solid chembk.com |
| Solubility | Soluble in water chembk.comfishersci.ca |
| Melting Point | >300 °C chembk.comlookchem.com |
The continued exploration of this compound and its derivatives in these and other areas of chemical research underscores its enduring importance as a versatile and valuable synthetic tool.
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
1068-52-6 |
|---|---|
Molecular Formula |
C2H3BrNaO2 |
Molecular Weight |
161.94 g/mol |
IUPAC Name |
sodium;2-bromoacetate |
InChI |
InChI=1S/C2H3BrO2.Na/c3-1-2(4)5;/h1H2,(H,4,5); |
InChI Key |
QKRAOTCLMXZGQF-UHFFFAOYSA-N |
SMILES |
C(C(=O)[O-])Br.[Na+] |
Isomeric SMILES |
C(C(=O)[O-])Br.[Na+] |
Canonical SMILES |
C(C(=O)O)Br.[Na] |
Other CAS No. |
1068-52-6 |
Origin of Product |
United States |
Synthetic Methodologies and Preparation Strategies for Sodium Bromoacetate and Its Derivatives
Established Synthetic Pathways for Bromoacetic Acid and its Salts
Traditional methods for synthesizing bromoacetic acid and its salts are well-documented, providing reliable and scalable routes. These pathways typically involve the direct halogenation of acetic acid or the conversion from a chloro-analogue.
Halogenation of Acetic Acid Precursors
A primary and historically significant method for the synthesis of bromoacetic acid is the direct bromination of acetic acid. sciencemadness.orgwikipedia.org This reaction can be performed under various conditions, often requiring a catalyst to facilitate the substitution of a bromine atom onto the alpha-carbon of the acetic acid molecule.
One of the most prominent methods is the Hell-Volhard-Zelinsky (HVZ) reaction . sciencemadness.orgwikipedia.orgbrainly.inmasterorganicchemistry.comlibretexts.orgalfa-chemistry.comwikipedia.orgsynarchive.com This reaction involves treating a carboxylic acid containing an α-hydrogen with bromine in the presence of a catalytic amount of phosphorus, typically red phosphorus, or a phosphorus trihalide like PBr₃. brainly.inmasterorganicchemistry.comlibretexts.orgalfa-chemistry.comwikipedia.org The reaction proceeds through the formation of an acyl bromide intermediate, which then tautomerizes to an enol. libretexts.orgwikipedia.org This enol form readily reacts with bromine at the α-position. Subsequent hydrolysis or reaction with the starting carboxylic acid yields the α-bromo carboxylic acid. libretexts.orgwikipedia.org
Key steps in the Hell-Volhard-Zelinsky reaction include:
Formation of acyl bromide from the carboxylic acid and PBr₃. masterorganicchemistry.comwikipedia.org
Tautomerization of the acyl bromide to its enol form. libretexts.orgwikipedia.org
Bromination of the enol at the alpha-carbon. masterorganicchemistry.comlibretexts.org
Hydrolysis or exchange to form the α-bromo carboxylic acid. masterorganicchemistry.comlibretexts.org
Direct bromination of acetic acid can also be achieved at elevated temperatures and pressures, or with dry hydrogen chloride as a catalyst. brainly.inorgsyn.org The use of acetic anhydride (B1165640) in the reaction mixture is also a common practice. orgsyn.orggoogle.com Once bromoacetic acid is formed, it can be neutralized with a base, such as sodium hydroxide (B78521) or sodium carbonate, to produce sodium bromoacetate (B1195939). wikimedia.org
| Method | Precursor | Reagents | Key Features | Yield |
|---|---|---|---|---|
| Hell-Volhard-Zelinsky | Acetic Acid | Br₂, Red Phosphorus/PBr₃ | Forms an acyl bromide intermediate which enolizes. libretexts.orgwikipedia.org | 80-85% (for the acid) orgsyn.org |
| Direct Bromination | Acetic Acid | Br₂, Acetic Anhydride, Pyridine (B92270) | Performed at boiling point of the mixture. orgsyn.org | Not specified |
Conversion from Chloroacetic Acid Analogues
An alternative route to bromoacetic acid involves the nucleophilic substitution of its chloro-analogue, chloroacetic acid. This method can be advantageous due to the lower cost and wider availability of chloroacetic acid. The conversion is typically achieved by reacting chloroacetic acid or its salts with a bromide source. orgsyn.org
The reaction can be carried out by heating chloroacetic acid with hydrogen bromide at elevated temperatures. orgsyn.org Another approach involves the reaction of an aqueous solution of chloroacetic acid with an alkali metal bromide, such as sodium bromide or potassium bromide, in the presence of a strong acid like concentrated sulfuric acid. google.comgoogle.com The reaction mixture is typically heated to facilitate the substitution reaction. google.com The use of an organic solvent that forms an azeotrope with water can help to drive the reaction to completion by removing water. google.comgoogle.com
| Precursor | Reagents | Conditions | Key Features | Yield |
|---|---|---|---|---|
| Chloroacetic Acid | Hydrogen Bromide (HBr) | Elevated temperatures. orgsyn.org | Direct substitution of chlorine with bromine. | Not specified |
| Chloroacetic Acid | Alkali Metal Bromide (e.g., NaBr, KBr), H₂SO₄ | 40-70°C, optional azeotropic removal of water. google.com | High-yield conversion in aqueous media. google.com | Up to 98.5% google.com |
Green Chemistry Approaches in Bromoacetate Synthesis
In recent years, the principles of green chemistry have been applied to the synthesis of bromoacetates to develop more environmentally benign and efficient processes. These approaches focus on reducing waste, avoiding hazardous solvents, and utilizing catalytic methods.
Solvent-Free and Catalytic Methods
Efforts to create greener synthetic routes have led to the development of solvent-free and catalytic methods for producing bromoacetate derivatives. For instance, a method for the synthesis of tert-butyl bromoacetate utilizes a solid superacid as a recyclable catalyst. patsnap.comgoogle.com In this process, bromoacetic acid reacts with isobutylene (B52900) in the presence of a perfluorosulfonic acid resin catalyst, avoiding the use of corrosive liquid acids and simplifying product separation. patsnap.comgoogle.com The reaction can be carried out at room temperature and atmospheric pressure, and the catalyst can be recovered by simple filtration. patsnap.com
Mechanochemistry, which involves conducting reactions in the solid state by grinding or milling, represents another solvent-free approach. A mechanochemical Wittig reaction using ball milling has been demonstrated for the synthesis of various compounds, where ethyl bromoacetate is a key reagent. rsc.org This technique eliminates the need for bulk solvents, thereby reducing waste and potential environmental contamination.
Catalytic late-stage bromination has also been explored for the α-C-H functionalization of aryl acetic acids, providing a pathway to α-bromo aryl acetic acids under catalytic conditions. researchgate.net
Atom Economy and Waste Minimization in Bromoacetate Production
Atom economy is a central concept in green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the desired product. Traditional methods like the Hell-Volhard-Zelinsky reaction can have lower atom economy due to the formation of byproducts such as phosphorous acids and hydrogen bromide.
Green synthetic strategies aim to improve atom economy and minimize waste. For example, the catalytic addition of bromoacetic acid to isobutylene to form tert-butyl bromoacetate is an addition reaction, which inherently has a high atom economy as all atoms of the reactants are incorporated into the product. patsnap.com The use of recyclable solid acid catalysts also minimizes waste, as they can be reused for multiple reaction cycles, unlike stoichiometric acid catalysts that are consumed and require neutralization and disposal. patsnap.comgoogle.com
Similarly, solvent-free methods like mechanochemistry significantly reduce waste by eliminating the solvent, which often constitutes the largest portion of the waste stream in a chemical process. rsc.orgresearchgate.net These approaches not only reduce the environmental footprint but can also lead to simpler purification procedures and lower production costs.
Derivatization Strategies for Bromoacetate Esters
Bromoacetate esters are versatile and widely used building blocks in organic synthesis, for example, in the Reformatsky and Wittig reactions. acs.orgnih.gov They are typically prepared from bromoacetic acid through esterification or by transesterification from other esters.
Direct esterification is a common method for synthesizing bromoacetate esters. This typically involves reacting bromoacetic acid with an alcohol in the presence of an acid catalyst, such as concentrated sulfuric acid. google.comchemicalbook.com The reaction is often heated under reflux, and water is removed to drive the equilibrium towards the product. chemicalbook.com For example, ethyl bromoacetate is synthesized by the esterification of bromoacetic acid with ethanol (B145695). chemicalbook.com
| Ester | Alcohol | Catalyst | Conditions | Yield |
|---|---|---|---|---|
| Ethyl Bromoacetate | Ethanol | Sulfuric Acid | Reflux for 24 hours. chemicalbook.com | 85% chemicalbook.com |
| Cyclohexyl Bromoacetate | Cyclohexanol | Sulfuric Acid | Azeotropic distillation with toluene (B28343) at 55°C. google.com | 96.5% google.com |
| Benzyl (B1604629) Bromoacetate | Benzyl Alcohol | Sulfuric Acid | Azeotropic distillation with toluene. google.com | Not specified |
| tert-Butyl Bromoacetate | Isobutylene | Perfluorosulfonic acid resin | Room temperature, atmospheric pressure. patsnap.com | >95% patsnap.com |
Transesterification is another valuable strategy for preparing different bromoacetate esters. wikipedia.orgmasterorganicchemistry.com This process involves the exchange of the alkoxy group of an ester with that of an alcohol. wikipedia.org It can be catalyzed by acids or bases. wikipedia.org This method is particularly useful for synthesizing esters of higher or more complex alcohols from simpler esters like methyl or ethyl bromoacetate. The equilibrium can be shifted towards the desired product by using a large excess of the alcohol or by removing the more volatile alcohol byproduct. wikipedia.org Alkyl bromoacetates themselves have been shown to be effective transesterification reagents when mediated by zinc. uludag.edu.tr
Esterification Techniques for Alkyl Bromoacetates
The synthesis of alkyl bromoacetates, key derivatives of bromoacetic acid, is commonly achieved through esterification. This process typically involves the reaction of bromoacetic acid with an alcohol in the presence of an acid catalyst.
One of the most well-documented methods is the preparation of ethyl bromoacetate. wikipedia.org This synthesis is generally performed in two main steps: the bromination of acetic acid to form bromoacetic acid, followed by the esterification of the resulting acid with ethanol. wikipedia.orggoogle.com
A common laboratory-scale procedure for esterification involves refluxing a mixture of crude bromoacetic acid, an excess of ethanol, and benzene. orgsyn.org A catalytic amount of concentrated sulfuric acid is added to accelerate the reaction. orgsyn.orgchemicalbook.com An apparatus designed to separate the water formed during the reaction, such as a Dean-Stark trap, is often employed to drive the equilibrium towards the formation of the ester. orgsyn.org After the reaction is complete, the mixture is typically washed with water and a mild base like sodium bicarbonate solution to remove unreacted acid and the catalyst, followed by drying and fractional distillation to purify the ethyl bromoacetate. orgsyn.org
The choice of catalyst and reaction conditions can influence the yield and reaction time. While sulfuric acid is effective, phosphoric acid can also be used. orgsyn.org The reaction is generally heated to reflux for several hours to ensure completion. chemicalbook.comprepchem.com
Alternative approaches to producing alkyl bromoacetates exist. One method involves the reaction of chloroacetic acid with an alkali metal bromide (like sodium or potassium bromide) or ammonium (B1175870) bromide in an aqueous solution. google.com Concentrated sulfuric acid is added, followed by an alcohol and an organic solvent that forms an azeotrope with water. Heating the mixture removes water and drives the formation of the bromoacetic acid ester. google.com Another route is the concomitant bromination and esterification of an alpha-hydroxy acid (like glycolic acid) by reacting it with hydrogen bromide in the presence of the desired alcohol. google.com
The Hell-Volhard-Zelinsky reaction provides a pathway where acetic acid is reacted with bromine in the presence of a catalyst like red phosphorus to generate α-bromoacetyl bromide. prepchem.comgoogle.com This intermediate can then be reacted directly with an alcohol, such as ethanol, to yield the corresponding alkyl bromoacetate. prepchem.comgoogle.com
Table 1: Summary of Selected Esterification Methodologies for Ethyl Bromoacetate
| Reactants | Catalyst | Key Conditions | Yield | Reference |
|---|---|---|---|---|
| Bromoacetic acid, Ethanol, Benzene | Sulfuric acid | Reflux with water separation | 65-70% | orgsyn.org |
| Bromoacetic acid, Ethanol | Sulfuric acid | Reflux for 24 hours | 85% | chemicalbook.com |
| Acetic acid, Bromine, Ethanol | Red phosphorus, then Sulfuric acid | Gentle reflux for ~2 hours | ~80% | prepchem.com |
| Chloroacetic acid, Sodium bromide, Ethanol | Sulfuric acid | Heating with azeotropic water removal | High yield (not specified) | google.com |
| Acetic acid, Bromine, Ethanol | Red phosphorus, then Acid-binding agent | 50-200°C then room temperature | High yield (not specified) | google.com |
Synthesis of Substituted Bromoacetate Derivatives
Bromoacetate esters serve as versatile building blocks in organic synthesis for the creation of more complex, substituted derivatives. Their utility stems from the reactivity of the carbon-bromine bond, which allows for nucleophilic substitution and various coupling reactions.
One significant application is the Reformatsky reaction, where an α-halo ester, such as ethyl bromoacetate, reacts with zinc metal to form an organozinc intermediate (a zinc enolate). wikipedia.org This enolate can then react with carbonyl compounds like aldehydes or ketones to produce β-hydroxy esters. wikipedia.org
Bromoacetate derivatives are also used in olefination reactions. For instance, ethyl bromoacetate can be deprotonated by a strong base like lithium diisopropylamide (LDA) at low temperatures to form an α-bromoenolate. acs.org This enolate can react with aldehydes, leading to the formation of bromohydrin intermediates which can subsequently undergo elimination to form α,β-unsaturated esters. acs.org
The synthesis of functionalized heterocyclic compounds often employs bromoacetate derivatives. A convenient method for preparing highly enantioenriched 2-substituted 1,4-benzothiazin-3-ones involves the nucleophilic substitution of α-bromoacetates with 2-aminothiophenol, followed by lactamization. researchgate.net Similarly, α-bromoacetates can undergo [4+2] heteroannulation reactions with 1,4-binucleophiles to create six-membered heterocycles. researchgate.net
Furthermore, substituted bromoacetate scaffolds can be pivotal intermediates for creating libraries of compounds for biological screening. For example, a C-7 bromomethyl substituted derivative of a ring-fused dihydrothiazolo 2-pyridone scaffold was synthesized. nih.gov This reactive intermediate allows for the introduction of diverse substituents via reactions with amines and alcohols, or through Suzuki–Miyaura cross-couplings to form new carbon-carbon bonds on the sp³-hybridized carbon. nih.gov
The development of methodologies for creating functionalized benzoboroxoles also utilizes bromoacetate chemistry. The reaction of 2-formylphenylboronic acids with α-bromomethylacrylates can synthesize homologated benzoboroxoles, which are of interest in medicinal chemistry. nih.gov
Table 2: Examples of Reactions for Synthesizing Substituted Bromoacetate Derivatives
| Starting Bromoacetate | Reagents | Reaction Type | Product Type | Reference |
|---|---|---|---|---|
| Ethyl bromoacetate | Zinc, Carbonyl compound | Reformatsky Reaction | β-Hydroxy ester | wikipedia.org |
| Ethyl bromoacetate | Lithium diisopropylamide (LDA), Dialdehyde | Olefination via bromohydrin | Polyene dicarboxylic acid | acs.org |
| α-Bromoacetates | 2-Aminothiophenol | Nucleophilic substitution / Lactamization | 1,4-Benzothiazin-3-one | researchgate.net |
| Bromomethyl-substituted scaffold | Amines, Alcohols, Boronic acids (with Pd catalyst) | Nucleophilic substitution / Suzuki–Miyaura coupling | Diverse C-7 substituted pilicides | nih.gov |
| α-Bromomethylacrylates | 2-Formylphenylboronic acids | Baylis-Hillman related reaction | Functionalized benzoboroxoles | nih.gov |
Mechanistic Investigations of Sodium Bromoacetate Reactivity
Nucleophilic Substitution Reactions Involving Bromoacetate (B1195939) Anion
The bromoacetate anion is an archetypal substrate for nucleophilic substitution reactions, where the carbon atom bonded to the bromine is electrophilic and susceptible to attack by a nucleophile. This process results in the displacement of the bromide ion, which is a good leaving group.
Nucleophilic substitution reactions involving bromoacetate predominantly proceed via a bimolecular (SN2) mechanism. wikipedia.org This pathway is characterized as a single, concerted step where the nucleophile attacks the electrophilic carbon atom at the same time as the carbon-bromine bond is broken. libretexts.org The rate of an SN2 reaction is dependent on the concentrations of both the nucleophile and the substrate, making it a second-order reaction. kau.edu.saquora.com
The key features of the SN2 mechanism for bromoacetate are:
Backside Attack: The incoming nucleophile approaches the carbon atom from the side opposite to the leaving group (bromide). This trajectory is necessary for the efficient overlap of the nucleophile's highest occupied molecular orbital (HOMO) with the C-Br bond's lowest unoccupied molecular orbital (LUMO). chemistrysteps.commasterorganicchemistry.com
Pentacoordinate Transition State: The reaction proceeds through a high-energy transition state where the central carbon atom is temporarily bonded to both the incoming nucleophile and the departing bromide ion. wikipedia.orgmasterorganicchemistry.com
Inversion of Configuration: A hallmark of the SN2 mechanism is the inversion of stereochemistry at the reaction center, often referred to as a Walden inversion. If the reaction were to occur at a chiral center, an (R)-configured substrate would yield an (S)-configured product, and vice versa. libretexts.orgmasterorganicchemistry.com
Kinetic studies on the reaction of ethyl bromoacetate (a derivative) with various nucleophiles, such as substituted phenoxyacetate (B1228835) ions, have confirmed the bimolecular nature of these substitution reactions. ias.ac.in Such studies show that the reaction rate is sensitive to the electronic properties of the nucleophile, with electron-releasing groups on the nucleophile accelerating the reaction. ias.ac.in
The choice of solvent significantly impacts the rate and efficiency of SN2 reactions involving bromoacetate. The polarity of the solvent and its ability to form hydrogen bonds are critical factors. kau.edu.saspcmc.ac.in
Polar Protic Solvents: Solvents like water and alcohols possess O-H bonds and can form strong hydrogen bonds with anionic nucleophiles. spcmc.ac.in This solvation creates a "shell" of solvent molecules around the nucleophile, which stabilizes it but also sterically hinders its ability to attack the electrophilic carbon of the bromoacetate. pressbooks.pub Consequently, SN2 reactions are generally slower in polar protic solvents. Research on the reaction between ethyl bromoacetate and phenoxyacetate ions in acetone-water mixtures demonstrated that the reaction rate decreases as the percentage of water (a protic solvent) increases. ias.ac.in This is attributed to the stabilization of the anionic nucleophile by the protic solvent, which increases the activation energy of the reaction. ias.ac.in
Polar Aprotic Solvents: Solvents such as acetone, dimethyl sulfoxide (B87167) (DMSO), and dimethylformamide (DMF) are polar but lack O-H bonds, preventing them from forming hydrogen bonds with anions. kau.edu.sa While they can solvate the counterion (e.g., Na⁺) through ion-dipole interactions, they leave the anionic nucleophile relatively "naked" and more reactive. spcmc.ac.in This leads to a significant rate enhancement for SN2 reactions compared to protic solvents. pressbooks.pub
The table below summarizes the general effect of solvent type on SN2 reactions.
| Solvent Type | Examples | Interaction with Anionic Nucleophile | Effect on SN2 Reaction Rate |
|---|---|---|---|
| Polar Protic | Water, Ethanol (B145695), Methanol (B129727) | Strong solvation via hydrogen bonding | Decreased Rate |
| Polar Aprotic | Acetone, DMSO, DMF | Weak solvation (no hydrogen bonding) | Increased Rate |
| Nonpolar | Hexane, Benzene | Poor solubility for ionic reactants | Very Slow / No Reaction |
In reactions involving ionic species like sodium bromoacetate, the counterion (Na⁺) can influence the reaction kinetics through ion-pairing. acs.org Ion-pairing is the electrostatic attraction between a cation and an anion in solution, causing them to behave as a single unit. mdpi.com
The extent of ion-pairing depends on the solvent's dielectric constant; in less polar solvents, ion-pairing is more significant. acs.org When an anionic nucleophile reacts with bromoacetate, the sodium counterion can form an ion pair with the nucleophile. This association can reduce the nucleophile's charge density and steric availability, thereby decreasing its reactivity and slowing the reaction rate. researchgate.net
Conversely, if the bromoacetate anion itself is intended to act as the nucleophile, its association with the sodium cation into an ion pair would similarly reduce its nucleophilicity. The specific effects are quantitatively interpretable by considering the ion association constant and the distinct rate constants for the free ion versus the ion-paired species. researchgate.net Therefore, factors that promote the dissociation of ion pairs, such as the use of highly polar aprotic solvents, can lead to an increase in the reaction rate.
Radical and Electrophilic Reactivity of Bromoacetate Species
Beyond its role in nucleophilic substitution, the bromoacetate moiety can also participate in reactions involving radical intermediates or act as an electrophilic brominating agent under specific conditions.
Bromoacetate species can undergo light-driven transformations. nih.govchemrxiv.org Specifically, α-bromoacetates have been shown to undergo homolytic cleavage of the carbon-bromine bond when irradiated with near-visible light, such as from a 370 nm light-emitting diode (LED). nih.govchemrxiv.org This photohomolysis generates a bromine radical (Br•) and an acylmethyl radical (•CH₂CO₂⁻ or its ester equivalent). nih.gov
The proposed initiation step is as follows: BrCH₂COO⁻ + hν (370 nm) → Br• + •CH₂COO⁻
This radical generation opens up pathways for various subsequent reactions, representing a departure from the ionic mechanisms typical of nucleophilic substitutions. nih.gov
The radicals generated from the photolysis of bromoacetate can be harnessed for synthetic applications, such as the bromination of unsaturated compounds. nih.govchemrxiv.org Methyl α-bromoacetate has been successfully used as a mild and safe brominating agent for the vicinal dibromination of alkenes and alkynes under irradiation. nih.gov
The proposed mechanism involves the following key steps:
Initiation: As described above, photolysis of the α-bromoacetate generates a bromine radical (Br•). nih.gov
Propagation: The bromine radical adds to an alkene, forming a carbon-centered radical intermediate. This intermediate then abstracts a bromine atom from another molecule of α-bromoacetate or from molecular bromine (Br₂) formed by the combination of two bromine radicals, yielding the dibrominated product and regenerating the bromine radical to continue the chain reaction. nih.govlibretexts.org
This light-driven, radical-based pathway provides a method for bromination under mild and neutral conditions, avoiding the often harsh reagents used in traditional electrophilic bromination. nih.govchemrxiv.org
Older studies also investigated the elimination of bromine from bromoacetate in aqueous solutions, identifying both unimolecular and bimolecular pathways that contribute to the formation of glycolic acid and bromide ions, further illustrating the complex reactivity of the C-Br bond. rsc.org
Polymerization Reaction Mechanisms and Kinetics
The reactivity of this compound extends to polymerization processes, particularly in the solid state, where its crystalline structure dictates the reaction pathway. Mechanistic and kinetic studies have shed light on the transformation of this simple haloacetate into a polyester.
Solid-State Polymerization of this compound
This compound undergoes a thermally induced solid-state polymerization to yield poly(hydroxyacetic acid), also known as polyglycolide, and sodium bromide as a byproduct. This transformation has been investigated using isothermal in situ solid-state Nuclear Magnetic Resonance (NMR) spectroscopy at temperatures of 120, 130, and 140°C. By probing both the 23Na and 13C nuclei, researchers have been able to simultaneously monitor the consumption of the this compound reactant and the formation of both the polymeric product and the sodium bromide salt.
These in situ studies provide valuable kinetic data on the polymerization process. The time resolution of these NMR experiments, typically between 5 to 25 minutes, allows for a detailed analysis of the reaction progress under isothermal conditions. Interestingly, for this compound, the involvement of intermediate phases during the polymerization reaction could not be ruled out based on the spectroscopic data. This suggests a potentially more complex reaction pathway compared to analogous compounds like sodium chloroacetate (B1199739), where no evidence of intermediate phases was observed.
Table 1: Experimental Conditions for In Situ Solid-State NMR Studies of this compound Polymerization
| Parameter | Value |
| Compound | This compound |
| Reaction Type | Thermally Induced Solid-State Polymerization |
| Temperatures | 120, 130, 140°C |
| Analytical Technique | Isothermal In Situ Solid-State NMR Spectroscopy |
| Nuclei Probed | 23Na, 13C |
| Time Resolution | 5 - 25 minutes |
| Observed Products | Poly(hydroxyacetic acid), Sodium Bromide |
| Indication of Intermediates | Possible involvement of intermediate phases |
Topochemical Reaction Mechanisms
The solid-state polymerization of this compound is understood to proceed via a topochemical reaction mechanism. This is largely inferred from its structural similarity to sodium chloroacetate. The crystal structure of this compound has been determined from powder diffraction data and was found to be isostructural with sodium chloroacetate. This structural equivalence implies that the mechanistic principles governing the polymerization of sodium chloroacetate are also applicable to this compound.
Topochemical reactions are solid-state reactions where the crystal lattice of the reactant controls the stereochemistry and mechanism of the product formation. The spatial arrangement of the monomer molecules in the crystal predetermines the structure of the resulting polymer. For the polymerization of sodium halogenoacetates, this implies that the reaction proceeds with minimal atomic or molecular movement, essentially a "crystal-to-crystal" transformation. The topochemical model for sodium chloroacetate, and by extension this compound, provides a direct rationalization for the formation of polyglycolide based on the packing of the monomer units in the crystal lattice.
Complex Reaction Cascades and Multi-Component Reactions
Advanced Applications of Sodium Bromoacetate in Organic Synthesis and Materials Science
Role as a Key Building Block in Fine Chemical Synthesis
As an important raw material and intermediate, sodium bromoacetate (B1195939) and its ester derivatives are fundamental to the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and dyes. fishersci.ca
Synthesis of Amino Acids and Peptidomimetics
Sodium bromoacetate and its derivatives are instrumental in the synthesis of non-proteinogenic amino acids and peptidomimetics, which are crucial in drug design. One key strategy is the alkylation of amino acid precursors. For instance, in the creation of MurE product analogues, which are potential antibacterial agents, benzyl (B1604629) 4-piperidinecarboxylate can be alkylated with tert-butyl bromoacetate to introduce a carboxymethyl group, forming a key intermediate in the synthesis of complex peptidomimetics. researchgate.net
Another significant application is in the synthesis of aza-β3-amino acids, a class of peptidomimetics. The synthesis often involves the nucleophilic substitution of bromoacetate esters, such as benzyl or tert-butyl bromoacetate, by a hydrazine (B178648) derivative. univ-rennes1.fr This reaction builds the core structure of the aza-β3-amino acid. Furthermore, thioether-based cyclization, a common strategy for creating cyclic peptides, can be achieved by reacting a cysteine thiol with a bromoacetate moiety attached to the peptide backbone, forming a stable thioether linkage. nih.gov A specialized reagent, Nα-tert-butoxycarbonyl-Nε-(N-bromoacetyl-β-alanyl)-L-lysine (BBAL), has been developed for solid-phase peptide synthesis to introduce a bromoacetyl group at specific locations within a peptide sequence. google.com This allows for subsequent intramolecular cyclization or conjugation to other molecules. google.comnih.gov
Preparation of Heterocyclic Compounds
The reactivity of this compound and its esters is leveraged in the construction of various heterocyclic ring systems, which form the core of many pharmaceutical compounds.
Key applications include:
Thiazolidinones: In one synthetic route, thiosemicarbazone derivatives are reacted with ethyl bromoacetate in the presence of fused sodium acetate (B1210297) to yield thiazolidin-4-one structures. sciepub.comchemmethod.com This cyclization reaction is a common method for building this particular heterocyclic core.
Thieno[2,3-c]pyrazoles: These fused heterocyclic systems can be prepared by reacting a substituted pyrazole (B372694) with ethyl bromoacetate and sodium sulfide. psu.edubas.bg This reaction sequence constructs the thiophene (B33073) ring fused to the existing pyrazole core. mdpi.comresearchgate.net
Other Heterocycles: N-acyl compounds, when reacted with ethyl bromoacetate and subsequently treated with a base like sodium methoxide (B1231860) or sodium hydride, can be cyclized to form heterocyclic structures such as 2,4-pyrrolidindiones and 2,4-quinolidinones. rroij.com Similarly, alkylation of aminothiazine derivatives with ethyl bromoacetate can lead to the formation of alkylated pyrimidine (B1678525) products through ring transformation. ajol.info
Development of Specialized Reagents and Intermediates
Beyond its direct role in building target molecules, this compound is a precursor for creating other specialized chemical reagents. A notable example is the development of vinamidinium salts bearing a methyl sulfone group. These bench-stable solid reagents are used to construct sulfone-containing heterocycles like pyrimidines and pyridines. Their synthesis can be achieved in a three-step process starting from methyl bromoacetate and sodium methyl sulfinate.
Contributions to Advanced Materials Synthesis
The unique chemical properties of this compound make it a valuable component in the synthesis of advanced functional materials, particularly polymers and ionic liquids.
Zwitterionic Polymer Synthesis
This compound is a key reagent for synthesizing carboxybetaine-based zwitterionic materials, which are known for their excellent antifouling properties and biocompatibility. The synthesis typically involves the quaternization of tertiary amine groups on a polymer backbone or dendrimer with this compound. acs.orgnih.govresearchgate.net This reaction introduces a positively charged quaternary ammonium (B1175870) center and a negatively charged carboxylate group, creating the zwitterionic functionality.
For example, fully zwitterionic dendrimers have been synthesized by first methylating poly(propylene imine) (PPI) dendrimers and then reacting the resulting tertiary amines with this compound in an aqueous sodium hydroxide (B78521) solution. acs.orgnih.govresearchgate.net This method has been used to create various generations of zwitterionic dendrimers, demonstrating its versatility. semanticscholar.org A comparison between sodium iodoacetate and this compound in these reactions showed that while the iodo- version gave higher conversion rates in water, both achieved similar high conversions in organic solvents over longer reaction times. acs.org
Table 1: Synthesis of Zwitterionic Dendrimers using Haloacetates
| Starting Material | Alkylating Agent | Reaction Conditions | Conversion/Yield | Reference |
|---|---|---|---|---|
| Methylated PPI Dendrimer | Sodium Iodoacetate | Water, Room Temp, 3 days | 87% Conversion | acs.org |
| Methylated PPI Dendrimer | This compound | Water, Room Temp, 3 days | 54% Conversion | acs.org |
| Methylated PPI Dendrimer | Sodium Iodoacetate | aq. NaOH pH 10, Room Temp, 3 days | 68% Yield | researchgate.net |
| Methylated PPI Dendrimer | This compound | aq. NaOH pH 10, Room Temp, 3 days | Not specified | nih.govsemanticscholar.org |
Ionic Liquid Design and Preparation
This compound is a precursor to reagents used in the synthesis of functionalized ionic liquids (ILs). The process often involves the alkylation of heterocyclic bases like 1-methylimidazole (B24206) or pyridine (B92270) with bromoacetic acid esters (e.g., ethyl bromoacetate or hexyl bromoacetate). csic.esresearchgate.net This reaction forms a cation functionalized with an ester group, which can improve properties like biodegradability. csic.es
The synthesis of these bromoacetate esters often starts from bromoacetic acid, which is directly related to its sodium salt. The standard synthesis of these functionalized imidazolium (B1220033) or pyridinium (B92312) ILs involves the quaternization of the nitrogen atom in the heterocyclic ring with the bromoacetate ester. csic.esresearchgate.net The resulting bromide salt can then undergo anion exchange with salts like sodium tetrafluoroborate (B81430) to produce the final ionic liquid. sci-hub.segoogle.com This approach allows for the creation of a wide variety of ILs with tailored properties for specific applications. dcu.ie
Use in Specific Catalytic Systems and Methodologies
This compound serves as a versatile C2 building block in various catalytic systems, prized for its bifunctional nature, which incorporates both a reactive carbon-bromine bond and a carboxylate group. This structure allows for its participation in a range of advanced organic transformations.
Metal-Catalyzed Transformations
The application of this compound and its ester derivatives, such as ethyl and methyl bromoacetate, is prominent in metal-catalyzed cross-coupling and functionalization reactions. These reagents provide a valuable route for introducing the carboxymethyl or alkoxycarbonylmethyl moiety into complex molecules.
Palladium-Catalyzed Reactions:
Palladium catalysts are highly effective in mediating the coupling of bromoacetate derivatives. In these reactions, the bromoacetate can form key intermediates, such as palladium enolates, which then participate in carbon-carbon bond formation. For instance, ethyl bromoacetate has been shown to generate PdBr(enolate) intermediates, which are crucial for facilitating the homocoupling of alkynes to produce diynes under mild, room-temperature conditions. While direct examples with this compound are less common in seminal literature, the principle extends to the salt, which can be converted in situ or used directly in polar solvent systems. The general mechanism involves the oxidative addition of the C-Br bond to a Pd(0) species, followed by transmetalation or reaction with a nucleophile and subsequent reductive elimination. These reactions are foundational for building molecular complexity. researchgate.netrsc.orgscielo.br
A notable application involves the desulfitative cross-coupling reaction where sodium sulfinates are used as aryl sources. While this specific example uses benzyl chlorides, the underlying principle of palladium-catalyzed cross-coupling is analogous to reactions where an organometallic reagent couples with a halide, a role that bromoacetate derivatives can fulfill. acs.org
Copper-Catalyzed Reactions:
Copper catalysis offers a cost-effective and powerful alternative for transformations involving this compound. The carboxylate group of bromoacetate can coordinate with copper ions, influencing the structure and reactivity of the resulting complexes. Research has shown that copper(II) bromoacetate complexes can adopt various binding modes, including monodentate, bidentate, and bridging structures, which dictates their behavior in catalytic cycles.
Copper-catalyzed systems are particularly useful for the synthesis of heterocyclic compounds and in hydrocyanation reactions. rsc.orguliege.be For example, the reaction of sodium methoxide with aryl bromides is effectively catalyzed by copper, proceeding through a cuprate-like intermediate. tue.nl This highlights the capability of copper to mediate reactions between a halide and a nucleophile, a paradigm that applies to the use of this compound as an electrophile. In multicomponent reactions for synthesizing heterocycles, copper catalysts have been used with related halide compounds like phenacyl bromide, demonstrating the utility of α-halo carbonyl compounds in these transformations. rsc.org
Oxidative Processes
The role of this compound in oxidative processes is indirect and fundamentally different from that of classical oxidizing agents like sodium bromate (B103136). This compound itself is not an oxidant; rather, it serves as a functionalizing agent that introduces a latent carboxylic acid or ester group, which can be crucial in a broader synthetic sequence that includes an oxidative step.
In some advanced methodologies, molecules are first functionalized using bromoacetate derivatives, and a subsequent oxidation step transforms another part of the molecule. For instance, in the synthesis of a phenol (B47542) bioisostere, a multi-step sequence involves the use of a bromoacetate derivative, which is later followed by an oxidation reaction using sodium perborate (B1237305) to achieve the final target structure. rsc.org Here, the bromoacetate is critical for constructing the carbon skeleton, but not for the oxidation itself.
Another context where bromoacetate derivatives appear in redox chemistry is in photoredox catalysis. In these systems, a photocatalyst absorbs light to reach an excited state, enabling it to act as a potent single-electron oxidant or reductant. Ethyl bromoacetate has been used as a substrate in such studies to probe the electron transfer mechanism within a catalytic cycle. rsc.org The reduction of ethyl bromoacetate can initiate a radical-based reaction cascade. This application showcases its role as a radical precursor under specific reductive conditions, which are part of a complete oxidative-reductive catalytic cycle.
Theoretical and Computational Chemistry Studies of Sodium Bromoacetate
Quantum Chemical Calculations
Quantum chemical calculations are employed to model the electronic structure and energy of molecules. These calculations, based on the principles of quantum mechanics, can predict a wide range of properties, including molecular geometries, vibrational frequencies, and reaction pathways.
Ab initio and Density Functional Theory (DFT) are two of the most rigorous methods in computational chemistry. Ab initio methods derive results directly from theoretical principles without the inclusion of experimental data. DFT, while also a first-principles method, calculates the electronic structure based on the electron density, which simplifies the calculation and often provides a good balance of accuracy and computational cost.
Studies utilizing these methods have been crucial for understanding the fundamental properties of the bromoacetate (B1195939) anion, the active component of sodium bromoacetate. For instance, ab initio calculations have been performed on various isotopologues of the bromoacetate anion to determine optimized molecular structures and vibrational frequencies. uow.edu.au Such studies provide a detailed picture of bond lengths, bond angles, and the energies associated with molecular vibrations.
While extensive DFT studies specifically on the this compound ion pair are not widely published, research on related molecules provides a clear indication of the insights that can be gained. For example, DFT and ab initio computations on tri-halo acetic acids (including tribromoacetic acid) have successfully predicted optimized geometries, harmonic vibrational frequencies, and atomic charges. researchgate.net These calculations show that such molecules possess C_s point group symmetry. researchgate.net Applying similar DFT methods to this compound would allow for a detailed analysis of its highest occupied molecular orbital (HOMO), lowest unoccupied molecular orbital (LUMO), and electrostatic potential map, which are critical for predicting its reactivity. Brief reports confirm that DFT and time-dependent DFT calculations have indeed been performed for this compound. dntb.gov.ua
Table 1: Overview of Ab Initio and DFT Methods
| Method | Abbreviation | Core Principle | Typical Applications for this compound |
|---|---|---|---|
| Hartree-Fock | HF | Solves the Schrödinger equation for a multi-electron system by approximating it as a set of single-electron equations. Does not fully account for electron correlation. | Initial geometry optimization, calculation of molecular orbitals. |
| Density Functional Theory | DFT | Calculates the total energy based on the system's electron density. Various functionals (e.g., B3LYP) are used to approximate the exchange-correlation energy. | Accurate prediction of geometry, vibrational frequencies, electronic properties (HOMO/LUMO), and reaction energetics. |
Semi-empirical methods are based on the same foundational Hartree-Fock formalism as ab initio methods but introduce several approximations and use parameters derived from experimental data to simplify calculations. This makes them computationally much faster, allowing for the study of larger molecular systems. Common methods include AM1 (Austin Model 1) and PM3 (Parametrized Model 3).
These methods simplify calculations primarily by neglecting certain two-electron integrals and treating only valence electrons explicitly. The lost accuracy is compensated for by parametrizing the remaining terms to fit experimental data like heats of formation and geometries. While powerful for large molecules and initial screenings, specific applications of semi-empirical methods to this compound are not prominent in recent literature. However, they could be used to rapidly predict its geometry and electronic properties as a starting point for more rigorous DFT or ab initio calculations.
A key application of quantum chemical calculations is the prediction of a molecule's stable three-dimensional shape and the distribution of its electrons. For the bromoacetate anion, a crucial conformational feature is the orientation of the bromine atom relative to the carboxylate group. Early vibrational spectroscopy studies suggested a structure where the bromine atom is rotated out of the plane of the other heavy atoms (C-C-O-O). dtic.mil This non-planar conformation is a detail that can be precisely modeled using DFT and ab initio methods to find the lowest energy structure.
Calculations on the bromoacetate anion provide its optimized geometry, including precise bond lengths and angles. uow.edu.au Furthermore, these methods yield critical information about the electronic structure, such as the distribution of atomic charges, the dipole moment, and the energies and shapes of molecular orbitals. This information is vital for understanding how the bromoacetate anion interacts with other molecules, including the sodium cation and solvent molecules.
Molecular Dynamics Simulations and Intermolecular Interactions
Molecular dynamics (MD) simulations compute the motion of atoms and molecules over time, providing a dynamic picture of molecular behavior. By solving Newton's equations of motion for a system of interacting particles, MD can simulate the behavior of substances in different phases, including the interactions between solute and solvent molecules.
While the outline refers to ion-zwitterion interactions, it is important to clarify that this compound is an ionic salt, consisting of a sodium cation (Na⁺) and a bromoacetate anion (BrCH₂COO⁻). It is not a zwitterion, which is a single molecule carrying both a positive and a negative charge. The relevant interactions are therefore ion-ion and ion-solvent forces.
MD simulations are exceptionally well-suited for studying how ions like Na⁺ and bromoacetate⁻ are solvated in a solvent such as water. These simulations can model the formation of hydration shells around the ions and determine their structure and dynamics. For instance, MD studies on aqueous solutions containing Na⁺ cations have detailed the number and lifetime of cation-water associations. researchgate.net Such simulations would reveal the specific orientation of water molecules around the sodium ion and the carboxylate group of the bromoacetate anion, governed by strong electrostatic interactions.
Although specific MD simulation studies focusing solely on this compound in water are not widely available, the principles are well-established from simulations of similar ionic species. researchgate.net The behavior of the bromoacetate anion in solution has also been considered in the context of its chemical reactions, where ion-solvent interactions play a critical role. weebly.comdokumen.pub Furthermore, MD simulations have been used to model polymer chains created using this compound as a reagent, demonstrating the utility of this method in understanding systems derived from the compound. researchgate.net
In its solid, crystalline form, the properties of this compound are governed by strong intermolecular forces. Experimental analysis of the compound's vibrational spectra indicates that the intermolecular coupling in the crystal is quite strong. dtic.mil The data are consistent with a centrosymmetric unit cell that contains at least four formula units. dtic.mil
Hydrogen Bonding Networks and Short Contacts
Early spectroscopic studies have provided some initial insights into the solid-state structure of this compound. Research based on vibrational spectra suggests the presence of a centrosymmetric unit cell containing at least four this compound units. Furthermore, this work indicates that the bromoacetate ion likely adopts a non-planar conformation, with the bromine atom rotated out of the plane formed by the carboxylate group and the alpha-carbon atom. This conformational feature would undoubtedly influence the nature and geometry of intermolecular interactions within the crystal.
In the absence of a definitive crystal structure, computational methods such as Hirshfeld surface analysis and the Quantum Theory of Atoms in Molecules (QTAIM) become invaluable tools for predicting and analyzing potential hydrogen bonding networks and short contacts. These theoretical approaches can provide quantitative and qualitative descriptions of intermolecular interactions.
For a molecule like this compound, several types of interactions would be anticipated to govern its crystal packing:
Ion-Oxygen Interactions: Strong electrostatic interactions between the sodium cations (Na⁺) and the oxygen atoms of the bromoacetate anions (BrCH₂COO⁻) would be a primary organizing force.
Hydrogen Bonds: While the bromoacetate anion itself does not possess traditional hydrogen bond donors, weak C-H···O hydrogen bonds are likely to be present. In these interactions, the hydrogen atoms of the methylene (B1212753) group (-CH₂-) can act as donors, interacting with the oxygen atoms of the carboxylate groups of neighboring anions.
Halogen Bonds: The bromine atom in the bromoacetate anion could participate in halogen bonding (C-Br···O), where the electrophilic region on the bromine atom interacts with the nucleophilic oxygen atoms of adjacent carboxylate groups.
To illustrate the type of quantitative data that would be obtained from a full crystal structure analysis and subsequent computational studies, the following tables present hypothetical but representative values for potential intermolecular interactions in solid this compound.
Table 1: Hypothetical Hydrogen Bond Geometries in this compound
| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | ∠D-H···A (°) |
| C-H···O | 1.09 | 2.45 | 3.50 | 160 |
| C-H···O | 1.09 | 2.55 | 3.60 | 155 |
Table 2: Analysis of Selected Short Intermolecular Contacts in this compound (Hypothetical Data)
| Contact Type | Distance (Å) | Nature of Interaction |
| Na···O | 2.40 | Ionic |
| Na···O | 2.50 | Ionic |
| C-Br···O | 3.10 | Halogen Bond |
| Br···Br | 3.70 | van der Waals |
It must be emphasized that the data presented in these tables are illustrative and not derived from experimental or calculated structures of this compound. A definitive characterization of the hydrogen bonding networks and short contacts in this compound awaits a full crystal structure determination.
Spectroscopic and Crystallographic Characterization in Research Contexts
Advanced Spectroscopic Techniques for Structural Elucidation
Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for characterizing the local environment of atomic nuclei in crystalline and amorphous materials. For sodium bromoacetate (B1195939), both 23Na and 13C NMR have been employed to study its structure and reaction dynamics.
23Na NMR: As a quadrupolar nucleus (spin I = 3/2), the 23Na nucleus is highly sensitive to the symmetry of its local electronic environment. huji.ac.il In solid-state 23Na NMR studies, the quadrupolar coupling constant (CQ) and asymmetry parameter (ηQ) provide detailed information about the geometry of the sodium ion's coordination sphere. acs.org For instance, in situ solid-state 23Na NMR has been used to monitor the thermally induced solid-state polymerization of sodium bromoacetate to poly(hydroxyacetic acid) and sodium bromide. nih.gov This technique allows for the real-time observation of the parent compound, the polymeric product, and the alkali halide byproduct. nih.gov The changes in the 23Na chemical shifts and line shapes during the reaction provide insights into the structural transformations occurring in the solid state. nih.gov Studies on sodium halides occluded in zeolites have also utilized 23Na MAS NMR to investigate the occluded salt species. nih.gov
13C NMR: Solid-state 13C NMR spectroscopy provides information about the carbon framework of the bromoacetate anion. In situ studies of the polymerization of this compound have utilized 13C NMR to track the conversion of the monomer into the polyglycolide polymer. nih.gov The chemical shifts of the carbonyl and methylene (B1212753) carbons are distinct in the monomer and the polymer, allowing for the quantification of the reaction progress. nih.gov The technique is also invaluable in characterizing derivatives, such as in the synthesis of L-[2-13C]Aspartic acid from sodium [2-13C]acetate, where the labeled carbon positions are tracked throughout the synthetic pathway. lookchem.com
Table 1: Representative NMR Data for this compound and Related Compounds
| Nucleus | Compound/Context | Technique | Key Findings | Reference |
| 23Na | This compound | Solid-State NMR | Monitors solid-state polymerization, providing mechanistic and kinetic information. | nih.gov |
| 13C | This compound | Solid-State NMR | Tracks the conversion of the monomer to polyglycolide during polymerization. | nih.gov |
| 13C | Methyl bromoacetate-13C | NMR Spectroscopy | Used for isotopic labeling studies. | sigmaaldrich.com |
| 1H, 13C | Bromoacetylated Bile Acids | 1D & 2D NMR | Characterization of complex derivative structures. | researchgate.net |
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is fundamental for identifying functional groups and probing the bonding characteristics of this compound. These methods measure the vibrational frequencies of molecules, which are sensitive to bond strength, molecular geometry, and intermolecular interactions.
Infrared (IR) Spectroscopy: The IR spectrum of this compound is characterized by strong absorption bands corresponding to the vibrations of the carboxylate group (COO⁻). The asymmetric (νas(COO)) and symmetric (νs(COO)) stretching vibrations are particularly important. The frequency separation between these two bands (Δν) can be used to infer the coordination mode of the carboxylate group in metal complexes (e.g., monodentate, bidentate chelating, or bridging). mdpi.com For bromoacetate derivatives, a strong C=O stretching band is typically observed in the range of 1740–1760 cm⁻¹, while the C-Br stretch appears at lower frequencies, around 550–650 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy complements IR by providing information on non-polar bonds and symmetric vibrations. Studies on various metal acetates have shown that the frequencies of the C-C stretching and OCO deformation vibrations are dependent on the cation. researchgate.netuq.edu.au For this compound, Raman spectra would be expected to show characteristic bands for the C-Br, C-C, and COO⁻ group vibrations. The vibrational spectra of this compound and its deuterated analogue have been recorded and assigned. dtic.mil
Table 2: Key Vibrational Frequencies for Bromoacetate and Its Derivatives
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Spectroscopic Technique | Notes | Reference |
| Asymmetric COO⁻ Stretch (νas) | ~1560-1620 | IR, Raman | Position depends on coordination mode in complexes. | mdpi.com |
| Symmetric COO⁻ Stretch (νs) | ~1400-1440 | IR, Raman | Used with νas to determine coordination. | mdpi.com |
| C=O Stretch (in esters) | 1740–1760 | IR | Characteristic for ester derivatives like ethyl bromoacetate. | |
| C-Br Stretch | 550–650 | IR, Raman | Identifies the carbon-bromine bond. |
Mass spectrometry (MS) is a vital analytical technique for determining the molecular weight and structure of compounds by measuring the mass-to-charge ratio of their ions. In the context of this compound, MS is primarily used to characterize the products of its reactions, particularly in derivatization studies.
This compound itself is a salt and not ideal for direct analysis by techniques like Gas Chromatography-Mass Spectrometry (GC-MS). However, its ester derivatives, such as methyl or ethyl bromoacetate, are volatile and readily analyzed. analytice.com GC-MS is frequently used to identify and quantify haloacetic acids in environmental samples after they have been converted to their methyl esters through derivatization. researchgate.net
In synthetic chemistry, MS techniques like Electrospray Ionization (ESI-MS) and Fast Atom Bombardment (FAB-MS) are used to confirm the structures of more complex molecules synthesized using bromoacetate reagents. researchgate.netgoogle.com For example, ESI-MS has been used to characterize bile acid derivatives substituted with bromoacetyl groups and to confirm the successful alkylation of various substrates. researchgate.net
Table 3: Mass Spectrometry Applications for Bromoacetate Analysis
| Technique | Analyte Type | Application | Key Information Obtained | Reference |
| GC-MS | Volatile derivatives (e.g., methyl bromoacetate) | Environmental analysis, reaction monitoring | Identification and quantification of haloacetic acid derivatives. | researchgate.net |
| ESI-MS | Complex organic molecules | Structural confirmation of synthetic products | Molecular weight and fragmentation patterns of complex derivatives. | researchgate.netgoogle.com |
| FAB-MS | Non-volatile derivatives | Characterization of synthetic products | Molecular weight of large, non-volatile molecules. | google.com |
UV-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule, providing information about the electronic structure of coordination compounds. uomustansiriyah.edu.iq While this compound itself does not have significant absorptions in the visible region, its coordination complexes with transition metals are often colored and can be studied by this technique.
In these complexes, the UV-Vis spectrum is dominated by d-d transitions of the metal ion and charge-transfer bands. uomustansiriyah.edu.iq For example, in copper(II) bromoacetate complexes with ligands like 1,10-phenanthroline (B135089), the spectra reveal ligand-to-metal charge transfer (LMCT) and ligand-to-ligand charge transfer (LLCT) transitions. mdpi.com The position and intensity of these bands are sensitive to the coordination geometry around the metal center and the nature of the ligands involved, making UV-Vis spectroscopy a useful tool for probing the structure of these complexes in solution. mdpi.com
Table 4: Electronic Transitions in a Copper(II) Bromoacetate Complex
| Complex | Transition Type | Wavelength Range (nm) | Assignment | Reference |
| [Cu(phen)(BrCH₂COO)Br] | n→π* (LLCT) | ~300-400 | Bromoacetate/Bromide non-bonding orbitals to phenanthroline π* orbitals. | mdpi.com |
| [Cu(phen)(BrCH₂COO)Br] | LMCT | ~400-500 | Ligand orbitals to Cu(II) d-orbitals. | mdpi.com |
X-ray Crystallography and Structural Analysis
X-ray crystallography provides the most definitive structural information by determining the precise arrangement of atoms in a crystal lattice.
Single crystal X-ray diffraction is the gold standard for molecular structure determination. Although a single crystal structure of this compound itself is not readily found in the primary literature, its crystal structure has been determined from powder diffraction data. nih.gov It was found to be isostructural with sodium chloroacetate (B1199739), which has a known crystal structure. nih.gov This implies a similar packing arrangement and ionic interactions in the solid state.
However, single crystal X-ray diffraction has been extensively used to characterize the structures of metal complexes and derivatives involving the bromoacetate ligand. For instance, the crystal structures of copper(II) complexes with bromoacetate and 1,10-phenanthroline have been determined. mdpi.com These studies reveal detailed information about bond lengths, bond angles, coordination geometries, and intermolecular interactions like hydrogen bonding and π-π stacking. mdpi.com In one such complex, the bromoacetate anion was found to act as both an asymmetric bidentate chelating ligand and a monodentate ligand within the same structure. mdpi.com Such detailed structural data are crucial for understanding the properties and reactivity of these compounds.
Table 5: Crystallographic Data for a Representative Bromoacetate Complex
| Compound | Crystal System | Space Group | Key Structural Features | Reference |
| [Cu(phen)(BrCH₂COO)Br] | Monoclinic | P2₁/n | Distorted square pyramidal geometry around Cu(II); multiple coordination modes for bromoacetate. | mdpi.com |
| This compound | (Isostructural with Sodium Chloroacetate) | Monoclinic | P2₁/c | Determined from powder diffraction data. |
Powder Diffraction Data Analysis and Crystal Structure Determination
The determination of the crystal structure of this compound presented a significant challenge to researchers as the compound is typically produced as a microcrystalline powder, which is unsuitable for conventional single-crystal X-ray diffraction techniques. acs.org This limitation historically hindered a detailed understanding of its solid-state arrangement and the mechanisms of its reactions.
A breakthrough was achieved through the application of advanced powder X-ray diffraction (PXRD) data analysis. materialsproject.org Researchers successfully determined the crystal structure directly from PXRD data by employing the Monte Carlo method, a powerful computational technique for solving complex structures without single crystals. acs.orgmaterialsproject.org This ab initio approach allows for the elucidation of a structural model by fitting it against the experimental powder pattern.
The analysis revealed a crucial finding: this compound is isostructural with sodium chloroacetate. materialsproject.org This means they share the same crystal lattice and atomic arrangement, with the bromine atom simply replacing the chlorine atom. This structural equivalence provides a firm basis for understanding the topochemical principles of its solid-state polymerization reaction, as the reaction mechanism proposed for sodium chloroacetate can be applied to this compound as well. materialsproject.org
Table 1: Crystal Structure Information for this compound
The following data is based on the established isostructural relationship with sodium chloroacetate, as determined from powder X-ray diffraction data.
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Determination Method | Powder X-ray Diffraction (Monte Carlo Method) materialsproject.org |
| Single Crystals | Not successfully grown materialsproject.org |
| Isostructural Compound | Sodium Chloroacetate materialsproject.org |
Note: Specific unit cell parameters (a, b, c, β) for this compound are not detailed in the primary literature but are understood to be analogous to those of sodium chloroacetate due to their isostructural nature.
Hirshfeld Surface Analysis for Intermolecular Interactions
Hirshfeld surface analysis is a modern computational tool used to visualize and quantify the various intermolecular interactions within a crystal lattice. This method maps the electron distribution of a molecule within its crystalline environment, providing a detailed picture of how molecules pack together. The analysis generates a unique 3D surface, known as the Hirshfeld surface, and a 2D summary called a "fingerprint plot."
While a specific Hirshfeld surface analysis for this compound has not been reported in the surveyed literature, its known crystal structure allows for a robust prediction of the key intermolecular forces that such an analysis would reveal. Given its ionic and halogenated nature, the primary interactions governing its crystal packing are expected to be:
Ion-Dipole Interactions: The strongest forces would be the electrostatic attractions between the positively charged sodium ions (Na⁺) and the negatively charged oxygen atoms of the bromoacetate anion's carboxylate group. On a fingerprint plot, these would manifest as significant Na···O/O···Na contacts.
Halogen Bonding and Other Contacts: The bromine atom would participate in intermolecular contacts, likely Br···O interactions, which are a form of halogen bonding.
Hydrogen Bonds: Weak C—H···O hydrogen bonds between the methylene group's hydrogen atoms and the carboxylate oxygen atoms of neighboring molecules would also contribute to the stability of the crystal lattice.
In a hypothetical fingerprint plot for this compound, the H···O/O···H contacts, representing both the strong ion-dipole coordination and weaker hydrogen bonds, would likely account for the largest percentage of the Hirshfeld surface, followed by Na···O contacts.
Chemical Biology and Biochemical Research Applications of Bromoacetate Derivatives
Enzyme Inhibition Studies and Mechanistic Insights
The ability of bromoacetate (B1195939) derivatives to covalently modify enzymes provides a direct method for probing their structure and function. This irreversible inhibition is a key technique for understanding enzymatic mechanisms. nih.govmicrobenotes.com
Sodium bromoacetate is a classic example of an active-site-directed irreversible inhibitor. As an alkylating agent, it covalently modifies nucleophilic amino acid residues, such as cysteine and histidine, which are often crucial for catalytic activity. mdpi.com This specificity allows researchers to identify key residues within the enzyme's active site. For instance, studies have shown that bromoacetate can alkylate histidine residues in carbonic anhydrase, leading to inactivation. Similarly, the essential active-site cysteine of MurA, an enzyme involved in peptidoglycan biosynthesis, is alkylated by bromoacetate, leading to irreversible inactivation. nih.gov
This covalent modification strategy is also used to study substrate binding. Substrate inhibition, a phenomenon where enzyme activity decreases at high substrate concentrations, can be investigated using bromoacetate derivatives. nih.gov This occurs in about 25% of known enzymes and can be caused by the substrate binding to the enzyme-product complex, blocking product release. nih.gov By creating and analyzing enzyme-inhibitor complexes with bromoacetate, researchers can gain insights into the conformational changes that occur during substrate binding and catalysis. nih.gov Allosteric regulation, where a molecule binds to a site other than the active site (an allosteric site) to modulate enzyme activity, can also be explored using these inhibitors. numberanalytics.com The binding of an allosteric effector induces a conformational change that can either enhance or reduce the enzyme's activity. numberanalytics.com
The interaction of this compound and its derivatives with enzymes typically leads to a decrease in their catalytic rate, a process known as inhibition. This modulation can be either reversible or irreversible. Irreversible inhibitors like bromoacetate form strong covalent bonds with the enzyme, often with reactive functional groups like haloalkanes, permanently altering the active site. microbenotes.comresearchgate.net
Several key metabolic enzymes are known targets for bromoacetate.
Phosphoglycerate Kinase (PGK1): This glycolytic enzyme is a target for inhibition. frontiersin.orgnih.gov While specific data on direct inhibition by this compound is part of broader studies on glycolytic inhibitors, related compounds and analogues are used to probe its function. frontiersin.orgnih.gov
Isocitrate Dehydrogenase (IDH): This enzyme of the citric acid cycle is also susceptible to inhibition by bromoacetate. upenn.edunews-medical.net Mutant forms of IDH1 are significant in certain cancers, and developing inhibitors, including those based on scaffolds that could be derived from bromoacetate chemistry, is an active area of research. cancer.govnih.gov
Glutathione S-transferase (GST): This enzyme can detoxify bromoacetate through dehalogenation. nih.gov Interestingly, the carboxylate group of bromoacetate is crucial for its recognition by the enzyme, as bromoacetamide is a much less effective substrate. nih.gov
The table below summarizes the effects of bromoacetate and its derivatives on the activity of various enzymes.
| Enzyme | Inhibitor/Derivative | Effect | Mechanistic Detail |
| MurA | Bromoacetate | Irreversible Inhibition | Alkylation of a critical active-site cysteine residue. nih.gov |
| Carbonic Anhydrase | This compound | Inactivation | Alkylation of histidine residues in the active site. |
| Glutathione S-transferase (GstB) | Bromoacetate | Substrate (Detoxification) | The enzyme catalyzes the dehalogenation of bromoacetate. nih.gov |
| Isocitrate Dehydrogenase | Bromoacetate | Inhibition | Serves as a known inhibitor, modulating citric acid cycle activity. upenn.edunews-medical.net |
| Phosphoglycerate Kinase 1 (PGK1) | Analogues/Inhibitors | Inhibition | Bromoacetate-related structures can act as analogues of substrates to inhibit enzyme activity. frontiersin.orgnih.gov |
| 3-hydroxy-3-methylglutaryl-CoA synthase | Bromoacetyl-CoA | Irreversible Inhibition | Covalently binds to the acetyl-CoA binding site. nih.gov |
This table is based on data from detailed research findings.
Structure-Activity Relationship (SAR) studies are crucial for optimizing the potency and selectivity of enzyme inhibitors. For bromoacetate derivatives, SAR studies often explore how modifications to the molecule affect its inhibitory properties. For example, in the development of inhibitors for protein tyrosine phosphatases, studies have shown that α-bromoacetophenone derivatives are significantly more potent than their α-chloroacetophenone counterparts, highlighting the importance of the bromine atom for reactivity. nih.gov
Furthermore, modifications to other parts of the inhibitor molecule can drastically alter its effectiveness and selectivity. For instance, in the development of inhibitors for peptide deformylases, it was found that while bromide was the optimal substituent at one position, adding a benzyl (B1604629) group at another position improved potency. nih.gov The synthesis of various fluorinated pyrazoles and their subsequent conversion into derivatives using ethyl bromoacetate has been used to explore SAR for antidiabetic agents. tandfonline.com Similarly, SAR studies on naphthofuran derivatives, synthesized using ethyl bromoacetate, have been conducted to develop antagonists for the melanin-concentrating hormone receptor 1. jst.go.jp These studies demonstrate how systematic chemical modifications, often involving a bromoacetate core, can lead to the discovery of highly potent and selective enzyme inhibitors.
Design and Application of Chemical Probes
The reactivity of the bromoacetyl group makes this compound and its derivatives excellent scaffolds for the design of chemical probes. These probes are essential for studying biological processes in complex systems.
This compound is a versatile building block in organic synthesis for creating a wide range of biologically active molecules. nih.gov Its bifunctional nature, possessing both a reactive bromine atom and a carboxylate group, allows for its incorporation into diverse molecular architectures. For instance, ethyl bromoacetate is used in multicomponent reactions to synthesize complex heterocyclic structures like 4-oxothiazolidines and pyrimidine (B1678525) derivatives, which have shown potential anticancer and antidiabetic activities. tandfonline.comajol.info It is also a key reagent in the synthesis of nitroxide spin probes for studying intracellular environments and in creating steroid-alkaloid bioconjugates with potential biological activities. mdpi.comnih.gov The synthesis of various bioactive molecules, including potential kinase inhibitors and antimicrobial agents, often involves an alkylation step where a bromoacetate derivative is used to introduce a reactive handle or build a core scaffold. mdpi.com
Site-selective chemical modification of proteins is a powerful technique for understanding protein function and for creating novel protein conjugates. acs.orgnih.gov Bromoacetate and its derivatives are frequently used for this purpose due to their high reactivity towards nucleophilic amino acid residues, particularly cysteine. mdpi.comresearchgate.net The thiol group of cysteine is a soft nucleophile that readily reacts with the electrophilic carbon of the bromoacetyl group in an alkylation reaction, forming a stable thioether bond. mdpi.com
This specific modification of cysteine residues has been exploited in various ways. For example, halomethyl-triazoles, which can be synthesized from bromoacetate precursors, have been shown to selectively alkylate cysteine residues, even in the presence of other nucleophilic amino acids. mdpi.com This strategy has been used to introduce mimics of post-translational modifications into proteins. mdpi.com The chemoselectivity of this reaction can be so high that it's possible to modify a single, engineered cysteine residue in a protein that contains multiple other cysteines, as demonstrated in the modification of zinc finger proteins where the zinc ion protects the native cysteines from alkylation. researchgate.net This level of control allows for the precise introduction of labels, drugs, or other functional groups into proteins, enabling a wide range of applications in chemical biology. acs.orgrsc.org
Molecular Interactions in Biological Systems
The reactivity of the bromoacetyl group allows for its incorporation into various molecular scaffolds, enabling detailed studies of their interactions at a molecular level. These investigations are crucial for applications ranging from drug design to the development of biocompatible materials.
Ion-Zwitterion Interactions
This compound is a key reagent in the synthesis of zwitterionic molecules, particularly carboxybetaines. researchgate.net Zwitterions are molecules that contain both a positive and a negative charge within the same molecular entity, resulting in a large dipole moment and unique interaction profiles in aqueous environments. researchgate.net The synthesis often involves the quaternization of a tertiary amine with this compound, where the bromoacetate provides the carboxylate anion, forming a carboxybetaine structure. nih.govacs.org
These zwitterionic structures, derived from bromoacetate, exhibit specific interactions with ions and water molecules that are fundamental to their function in biological systems. Zwitterionic molecules bind water molecules strongly through electrostatic interactions. researchgate.net This creates a tightly bound hydration layer, which is a key factor in the antifouling properties of materials functionalized with these groups, as it provides a physical and energetic barrier to protein adsorption. acs.org
Molecular Docking Studies with Biological Targets
Molecular docking is a computational technique used to predict the binding orientation and affinity of a ligand to a target macromolecule, such as a protein or enzyme. openaccessjournals.com Derivatives synthesized using this compound or its esters are frequently utilized as ligands in these in silico studies to explore their potential as inhibitors or modulators of biological targets. These studies provide valuable insights into the specific molecular interactions that govern binding, such as hydrogen bonds, van der Waals forces, and electrostatic interactions. openaccessjournals.comajchem-a.com
Research has shown that bromoacetate-derived compounds can be docked into the active sites of various enzymes. For instance, arylselanyl acetohydrazides, synthesized from methyl bromoacetate, were studied for their interaction with the lactoperoxidase enzyme, showing binding modes similar to the known drug isoniazid. x-mol.netnih.gov In another study, xanthone (B1684191) derivatives prepared using methyl 2-bromoacetate were docked against α-amylase and α-glucosidase, revealing key interactions with amino acid residues in the catalytic pocket and demonstrating favorable binding energies. mdpi.com
The insights gained from molecular docking can guide the rational design of more potent and selective inhibitors. By understanding the specific contacts between the ligand and the target, researchers can modify the ligand's structure to enhance these interactions. For example, docking studies of thiopyrimidinone derivatives, synthesized with bromoacetic acid, against human aldose reductase helped to explain the structure-activity relationship and identified key interactions within the enzyme's catalytic subpocket. scielo.br
The table below summarizes findings from various molecular docking studies involving ligands synthesized from bromoacetate derivatives.
| Biological Target | Ligand Class (Synthesized from Bromoacetate derivative) | Key Interactions Observed | Binding Affinity / Score | Reference |
| Isocitrate Dehydrogenase (IDH1) | Thiohydantoin derivative | Hydrogen bond, Van der Waals, Alkyl interactions | -7.1 kcal/mol (for re-docked ligand) | ajchem-a.com |
| α-Glucosidase | Alkoxy-substituted xanthone | S-shaped conformation, interactions with His112, Arg213, Asp215, Glu277, His351, etc. | -9.82 kcal/mol (for compound 10c) | mdpi.com |
| α-Amylase | Alkoxy-substituted xanthone | Interactions with key catalytic residues | -7.78 kcal/mol (for reference drug) | mdpi.com |
| Lactoperoxidase | Arylselanyl acetohydrazide | Similar interaction type to Isoniazid | Not specified | x-mol.netnih.gov |
| Human Aldose Reductase | Thiopyrimidinone derivative | π-stacking with Trp111, interactions with Tyr48, Lys77, His110 | IC₅₀ = 6 µM (for compound 5a) | scielo.br |
| Enoyl ACP Reductase | Benzohydrazide derivative | Binding interactions with the active site | Not specified | mdpi.com |
| Dihydrofolate Reductase (DHFR) | Benzohydrazide derivative | Binding interactions with the active site | Not specified | mdpi.com |
| E. coli DNA Gyrase B | s-Triazine derivative | Interactions with Ser-172, Asn-181, Asn-269, Gly-331 | -8.8 kcal/mol | mdpi.com |
| S. aureus DNA Gyrase B | s-Triazine derivative | Interactions with Gly-375, Asn-383, Gln-468, Asn-470, etc. | -9.2 kcal/mol | mdpi.com |
These studies collectively demonstrate the utility of bromoacetate derivatives as versatile molecular probes in computational biology. The ability to synthetically modify and then computationally model these molecules provides a powerful workflow for modern biochemical and pharmaceutical research.
Advanced Analytical Methodologies for Complex Matrices and Impurity Profiling
Chromatographic Techniques for Separation and Quantificationresolvemass.canih.govoup.commagritek.commdpi.com
Chromatography is a cornerstone of analytical chemistry, providing the means to separate complex mixtures into their individual components. For a polar and reactive compound like sodium bromoacetate (B1195939), specific chromatographic approaches are employed to achieve effective separation and precise quantification. These techniques are often coupled with mass spectrometry for definitive identification. resolvemass.ca
High-Performance Liquid Chromatography (HPLC) is a widely utilized technique for the analysis of non-volatile and thermally labile compounds like sodium bromoacetate. medwinpublishers.com When coupled with mass spectrometry (LC-MS), it becomes a powerful tool for both quantification and structural confirmation. resolvemass.ca
Several HPLC methods have been developed for the analysis of haloacetic acids, including bromoacetic acid. For instance, a simultaneous analysis of sodium and bromate (B103136) ions has been demonstrated using a mixed-mode column, which can be adapted for this compound analysis. helixchrom.com The retention of such polar compounds can be manipulated by adjusting the mobile phase composition, including the amount of organic solvent (like acetonitrile), buffer pH, and buffer concentration. helixchrom.com For LC-MS analysis, the addition of a small amount of sodium acetate (B1210297) to the mobile phase can significantly enhance the signal intensity of compounds like this compound by promoting the formation of sodium adducts. mtc-usa.com
In the context of impurity profiling, LC-MS is invaluable for detecting and identifying related substances and degradation products. resolvemass.cabiomedres.us For example, in the synthesis of other compounds where bromoacetic acid or its derivatives are used, HPLC is employed to monitor the reaction and purify the products. nih.gov A study on the analysis of sodium fluoroacetate, a related halogenated acetate, in complex matrices like milk utilized LC-MS/MS with a HILIC column for separation, demonstrating the technique's applicability to challenging samples. sciex.com.cn
Table 1: Exemplary HPLC and LC-MS Method Parameters for Haloacetic Acid Analysis
| Parameter | HPLC | LC-MS/MS |
| Column | Mixed-Mode, C18 helixchrom.commdpi.com | HILIC, C18 sciex.com.cnmdpi.com |
| Mobile Phase | Acetonitrile/Water with buffer helixchrom.com | Acetonitrile/Water with formic acid and µM sodium acetate mtc-usa.comsciex.com.cn |
| Detection | UV, ELSD, CAD, RI helixchrom.com | ESI-MS/MS (MRM mode) sciex.com.cn |
| Application | Quantification, Purity nih.gov | Trace analysis, Impurity ID resolvemass.casciex.com.cn |
This table is a composite of typical parameters and does not represent a single, specific analysis.
Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. phenomenex.blog Since this compound is a salt and thus non-volatile, it requires a chemical modification step called derivatization to become amenable to GC analysis. phenomenex.blog This process converts the polar analyte into a more volatile and thermally stable derivative. phenomenex.blog
A common derivatization strategy for haloacetic acids involves esterification, for example, converting them to their methyl or ethyl esters. nih.govscispace.com One method involves derivatization using sulfuric acid and ethanol (B145695), followed by headspace solid-phase microextraction (SPME) and analysis by GC-ion trap mass spectrometry (GC-IT-MS). nih.gov Another approach uses pentafluorobenzyl bromide (PFBBr) as a derivatization reagent. nih.govoup.com
GC coupled with mass spectrometry (GC-MS) is particularly useful for impurity profiling, as it provides high-resolution separation and definitive identification of volatile impurities. nih.govnih.gov For instance, GC-MS has been used to determine various haloacetic acids in water samples after extraction and derivatization. scispace.comresearchgate.net The choice of GC column, such as a DB-1 or a combination of DB-225ms and DB-5ms, is critical for achieving the desired separation of the derivatized analytes. nih.govnih.gov
Table 2: Derivatization and GC-MS Parameters for Haloacetic Acid Analysis
| Parameter | Method 1 | Method 2 |
| Derivatization Reagent | Ethanol/Sulfuric Acid nih.gov | Pentafluorobenzyl bromide (PFBBr) nih.gov |
| Technique | Headspace SPME-GC-MS nih.gov | GC-MS nih.gov |
| GC Column | Polydimethylsiloxane fiber nih.gov | DB-225ms hyphenated with DB-5ms nih.gov |
| Detection | Ion Trap MS nih.gov | Electron Ionization (EI) MS (SIM mode) nih.gov |
| Application | Analysis in tap water nih.gov | Analysis of short-chain fatty acids nih.gov |
This table presents examples of derivatization and GC-MS conditions.
Supercritical Fluid Chromatography (SFC) is a separation technique that uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase. sphinxsai.com SFC is recognized for its speed and efficiency, making it a valuable tool for chiral separations, which involve separating enantiomers (non-superimposable mirror-image molecules). sphinxsai.comresearchgate.net
While this compound itself is not chiral, it is used as a reagent in the synthesis of chiral molecules. The analysis of the resulting chiral products often requires techniques like SFC. SFC is particularly advantageous for separating stereoisomers due to its rapid analysis times and reduced solvent consumption compared to HPLC. jascoinc.com The separation is achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. bgb-analytik.com The addition of polar organic modifiers, such as alcohols, to the supercritical CO2 mobile phase allows for the analysis of a wider range of compounds, including polar and ionic ones. sphinxsai.com
SFC can be coupled with mass spectrometry (SFC-MS) to provide identification of the separated enantiomers and any impurities. sphinxsai.comjascoinc.com This combination is powerful for the comprehensive analysis of chiral compounds synthesized using reagents like this compound.
Spectroscopic Techniques for High-Resolution Analysisresolvemass.canih.govoup.commagritek.com
Spectroscopic techniques provide detailed information about the molecular structure and composition of substances. For complex matrices and impurity profiling of this compound, high-resolution spectroscopic methods are indispensable.
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule. mdpi.com This capability is crucial for the structural elucidation of unknown impurities and for confirming the identity of this compound in complex samples. mdpi.comcore.ac.uk
HRMS can be coupled with chromatographic techniques like LC (LC-HRMS) or GC (GC-HRMS) to analyze complex mixtures. gov.bc.ca The high resolving power of HRMS instruments, such as Orbitrap or Fourier Transform Ion Cyclotron Resonance (FT-ICR) mass spectrometers, allows for the separation of ions with very similar mass-to-charge ratios, which is essential when analyzing samples containing numerous components. mdpi.com In the analysis of complex mixtures, HRMS can help to identify various adducts (e.g., sodium, potassium) that may form during the ionization process, aiding in the correct identification of the parent molecule. nih.gov For instance, HRMS has been used for the structural elucidation of complex natural products and in the synthesis of molecules where bromoacetate is a component. core.ac.ukunit.no
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the structure and connectivity of atoms within a molecule. magritek.comnumberanalytics.com It is particularly valuable for the analysis of complex mixtures and for impurity profiling because it can identify and quantify multiple components simultaneously, often without the need for chromatographic separation. conicet.gov.arresearchgate.net
¹H NMR and ¹³C NMR are standard techniques used to characterize organic molecules. biomedres.us The chemical shifts, coupling constants, and peak integrals in an NMR spectrum provide a unique fingerprint of a molecule. magritek.com For impurity profiling, NMR can detect and help identify process-related impurities and degradation products. conicet.gov.ar While reference standards are often used, NMR's ability to provide structural information makes it possible to identify unknown impurities. conicet.gov.ar
In the context of complex mixtures, advanced NMR techniques like 2D NMR (e.g., COSY, HSQC) can be used to resolve overlapping signals and establish correlations between different nuclei, which is essential for the structural elucidation of components in the mixture. numberanalytics.com For example, NMR has been used to analyze reaction mixtures involving bromoacetic acid to confirm the structure of the resulting products. nih.gov The analysis of complex mixtures by NMR can be challenging due to signal overlap, but methods like Ratio Analysis NMR Spectroscopy (RANSY) have been developed to aid in the selective identification of metabolites in complex biological samples. nih.gov
Sample Preparation and Derivatization in Advanced Analytical Workflows
The accurate analysis of this compound and related haloacetic acids (HAAs) in complex matrices, such as environmental water samples, presents significant analytical challenges. researchgate.net These compounds are polar, possess low volatility, and are often present at trace levels, necessitating sophisticated sample preparation and derivatization strategies to ensure their effective extraction, concentration, and detection. researchgate.netacs.orggnomio.com Analytical workflows, particularly those employing gas chromatography (GC), are highly dependent on these preliminary steps to convert the analytes into forms more suitable for analysis. gnomio.comphenomenex.blog
The primary goals of sample preparation in this context are to isolate the target analytes from interfering matrix components, concentrate them to detectable levels, and chemically modify them to enhance their chromatographic performance and detector response. gnomio.comresolvemass.ca Common methods for analyzing HAAs include gas chromatography coupled with an electron capture detector (GC-ECD) or mass spectrometry (GC-MS), which require a derivatization step due to the low volatility and high polarity of the acids. acs.orgthermofisher.com While techniques like ion chromatography coupled with mass spectrometry (IC-MS/MS) can allow for direct injection without derivatization, GC-based methods remain prevalent and are often considered standard procedures. thermofisher.comiwaponline.com
Microextraction Techniques (e.g., SPME, LPME)
Microextraction techniques have emerged as powerful, green analytical chemistry tools that minimize solvent consumption while providing high enrichment factors for analytes. nih.govmdpi.com Solid-phase microextraction (SPME) and liquid-phase microextraction (LPME) are prominent examples used in the analysis of HAAs. researchgate.netnih.gov
Solid-Phase Microextraction (SPME)
SPME is a solvent-free sample preparation technique that utilizes a coated fiber to adsorb and concentrate analytes from a sample. sigmaaldrich.com The fiber is exposed to the sample's headspace (HS-SPME) or directly immersed in the liquid phase, after which the concentrated analytes are thermally desorbed into the injector of a gas chromatograph. nih.govsigmaaldrich.com
For HAAs like bromoacetic acid, HS-SPME is often coupled with an in-situ derivatization step. acs.org In one optimized method, HAAs in a water sample are first converted to their methyl esters using dimethyl sulfate (B86663). acs.org The volatile esters are then extracted from the headspace using an SPME fiber. Key parameters that influence the efficiency of this process include the type of fiber coating, extraction time and temperature, and the ionic strength of the sample. acs.org For instance, a Carboxen-polydimethylsiloxane (CAR-PDMS) fiber has been effectively used for this purpose. nih.gov Another study optimized HS-SPME conditions for ethyl esters of HAAs, finding good sensitivity with a 10-minute absorption time at 25°C after adding anhydrous sodium sulfate to the sample. nih.gov
| Parameter | Condition | Analyte Form | Reference |
|---|---|---|---|
| SPME Fiber | Polydimethylsiloxane (PDMS) | Ethyl Esters | nih.gov |
| Sampling Temperature | 25°C | Ethyl Esters | nih.gov |
| Absorption Time | 10 minutes | Ethyl Esters | nih.gov |
| Ionic Strength Modifier | 0.1 g Anhydrous Sodium Sulfate | Ethyl Esters | nih.gov |
| SPME Fiber | Carboxen-Polydimethylsiloxane (CAR-PDMS) | Methyl Esters | nih.gov |
Liquid-Phase Microextraction (LPME)
LPME is a miniaturized version of traditional liquid-liquid extraction (LLE) that uses microliter volumes of an extraction solvent. ontosight.aimdpi.com Various modes of LPME exist, including single-drop microextraction (SDME) and dispersive liquid-liquid microextraction (DLLME). nih.govontosight.ai These techniques are praised for being simple, rapid, and inexpensive. nih.gov In DLLME, a mixture of an extraction solvent and a disperser solvent is injected into the aqueous sample, creating a cloudy solution where the analytes are rapidly transferred to the fine droplets of the extraction solvent. nih.gov A study employing DLLME for HAA analysis used n-octanol for derivatization and optimized factors like temperature and extraction time to achieve high sensitivity. researchgate.net
Derivatization for Enhanced Detectability and Separation
Derivatization is a chemical modification process that converts an analyte into a product with properties better suited for a given analytical method. gnomio.com For GC analysis of polar compounds like bromoacetic acid, derivatization is crucial to increase volatility, improve thermal stability, and enhance detectability, especially for sensitive detectors like ECD. acs.orggnomio.com The process typically involves replacing the active hydrogen of the carboxylic acid group with a non-polar functional group. phenomenex.blog
Common Derivatizing Agents
Several reagents are used to convert haloacetic acids into their more volatile ester forms. acs.org
Acidic Alcohols (Methanol/Ethanol): Esterification using acidic methanol (B129727) or ethanol is a widely applied method. acs.orgnih.govpsu.edu This reaction involves heating the HAA extract with an alcohol (e.g., methanol) in the presence of an acid catalyst, such as sulfuric acid, to form methyl esters. psu.edursc.org One study found that derivatization with acidic methanol followed by GC-triple quadrupole mass spectrometry (GC-QqQ-MS/MS) analysis yielded detection limits between 0.012 and 0.079 µg/L for ten different HAAs. psu.edu Another method optimized the procedure for forming ethyl esters using sulfuric acid and ethanol, achieving maximum sensitivity with esterification for 10 minutes at 50°C. nih.gov
Diazomethane (B1218177): While effective, diazomethane is a hazardous and explosive reagent, leading many labs to seek safer alternatives. thermofisher.com
Pentafluorobenzyl Bromide (PFBBr): PFBBr is an alkylation reagent that converts carboxylic acids into their corresponding fluorinated derivatives. thermofisher.com This process, known as extractive alkylation, simultaneously combines extraction and derivatization and significantly increases the detectability of low-molecular-weight chlorinated acetic acids for GC-ECD analysis. thermofisher.com
Other Reagents: Dimethyl sulfate can be used for methylation, as seen in conjunction with SPME methods. acs.orgnih.gov Ethyl bromoacetate itself is a reactive compound used as a derivatizing agent for other classes of analytes, such as amines, to enable their analysis. nih.govresearchgate.net
The choice of derivatizing agent and reaction conditions can significantly impact the analytical results, including sensitivity and accuracy.
| Derivatizing Agent | Derivative Formed | Analytical Technique | Key Findings/Advantages | Reference |
|---|---|---|---|---|
| Acidic Methanol | Methyl Esters | GC-QqQ-MS/MS | LODs: 0.012–0.079 µg/L; Good recoveries (76.9–107.5%) in various water types. | psu.edu |
| Acidic Ethanol | Ethyl Esters | HS-SPME-GC-IT-MS | LODs: 10–200 ng/L; Good precision (RSD < 10%). | nih.gov |
| Dimethyl Sulfate | Methyl Esters | HS-SPME-GC/ITMS | LODs: 10–450 ng/L; Good agreement with EPA method 552.2. | acs.org |
| Pentafluorobenzyl Bromide (PFBBr) | Pentafluorobenzyl Esters | GC-ECD | Increases detectability of low MW chlorinated acetic acids; fast reaction time (<30 min). | thermofisher.com |
These advanced sample preparation and derivatization workflows are fundamental for the reliable impurity profiling of this compound, enabling the identification and quantification of trace-level contaminants in challenging matrices. resolvemass.carroij.com
Q & A
Q. What safety protocols are critical when handling sodium bromoacetate in laboratory settings?
this compound requires stringent safety measures due to its reactivity and potential toxicity. Researchers must use chemical-resistant gloves (e.g., nitrile or neoprene), safety goggles, dust masks (JIS T 8151 standard), and full-body protective clothing to prevent skin/eye contact or inhalation. Storage should avoid extreme temperatures, moisture, and incompatible materials like organic compounds or reducing agents. Emergency procedures include immediate flushing of affected areas with water and medical consultation for exposure incidents .
Q. What analytical techniques are recommended for characterizing this compound and its derivatives?
Key methods include:
- Solid-state NMR spectroscopy : Monitors structural changes during polymerization (e.g., 23Na and 13C NMR to track sodium coordination and carbon backbone dynamics) .
- Mass spectrometry : Identifies reaction intermediates and purity of alkylation products (e.g., direct injection for derivatized calixarene compounds) .
- Elemental analysis : Confirms stoichiometry and purity, particularly for newly synthesized derivatives.
Q. How is this compound applied in polymer chemistry, and what parameters govern its reactivity?
this compound undergoes thermally induced solid-state polymerization to form polyglycolide, a biodegradable polymer. Critical parameters include:
- Temperature : Reactions are studied isothermally at 120–140°C to optimize conversion rates.
- Monitoring : In situ solid-state NMR tracks real-time structural evolution and byproduct formation (e.g., NaBr) .
Advanced Research Questions
Q. How do ion association effects influence kinetic discrepancies in this compound reactions, and how can these be controlled experimentally?
In aqueous solutions, this compound forms ion pairs (Na⁺···BrAc⁻), altering effective charges and reaction kinetics. For example, in nucleophilic substitutions with thiosulfate (S₂O₃²⁻), the zAzB value shifts from +2 (dilute conditions) to 0 (concentrated conditions) due to ion pairing, leading to higher observed rate constants. Researchers should:
Q. What methodologies enable real-time analysis of this compound’s solid-state polymerization, and how does temperature modulate reaction pathways?
In situ solid-state NMR at 120–140°C provides atomic-level insights into polymerization mechanisms, including:
- Kinetic profiling : Reaction half-lives and activation energies derived from time-resolved 13C NMR data.
- Byproduct quantification : NaBr formation correlates with polyglycolide chain growth . Temperature increases accelerate polymerization but may induce side reactions; isothermal studies are preferred for mechanistic clarity.
Q. How can conflicting kinetic data for this compound across solvent systems be systematically resolved?
Discrepancies often arise from solvent permittivity and ion-pairing effects. To resolve these:
- Standardize solvent properties : Use low-permittivity solvents (e.g., acetonitrile) to minimize ionic interactions.
- Control counterion effects : Compare reactions with/without inert salts (e.g., NaClO₄) to isolate ion-pair contributions.
- Replicate under controlled ionic strength : Use conductometric titration to maintain consistent ion concentrations .
Methodological Considerations
- Experimental design : For kinetic studies, employ stopped-flow techniques or inline NMR to capture rapid reaction phases.
- Data validation : Cross-reference NMR results with mass spectrometry or X-ray diffraction to confirm product identity.
- Safety compliance : Adopt glovebox or Schlenk-line setups for air-sensitive reactions involving this compound derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
